molecular formula C11H11N3O3S B12936730 Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- CAS No. 56158-86-2

Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-

Cat. No.: B12936730
CAS No.: 56158-86-2
M. Wt: 265.29 g/mol
InChI Key: VFUKYAAZQWKSAP-UHFFFAOYSA-N
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Description

N-(6-methoxypyridazin-3-yl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential applications in medicinal chemistry. It is known for its antibacterial properties and is used in the treatment of various infections.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-methoxypyridazin-3-yl)benzenesulfonamide typically involves the reaction of 6-methoxypyridazine with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

N-(6-methoxypyridazin-3-yl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-methoxypyridazin-3-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication. This leads to the eventual death of the bacterial cells .

Comparison with Similar Compounds

  • Sulfamethoxazole
  • Sulfadiazine
  • Sulfapyridine

Comparison: N-(6-methoxypyridazin-3-yl)benzenesulfonamide is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds like sulfamethoxazole and sulfadiazine, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable addition to the arsenal of sulfonamide antibiotics .

Biological Activity

Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- is a compound that belongs to the sulfonamide class, characterized by its sulfonamide group (-SO2-NH). This compound has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial and potential anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- is C11H12N4O3S. The structure features a pyridazine ring substituted with a methoxy group at the 6-position, combined with a benzenesulfonamide moiety. This unique arrangement contributes significantly to its biological properties.

Antibacterial Activity

Benzenesulfonamide derivatives are well-known for their antibacterial properties. They primarily exert their effects through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication, making these compounds effective against various Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Efficacy of Benzenesulfonamide Derivatives

Compound NameTarget BacteriaMinimum Inhibitory Concentration (MIC)
Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-E. coli32 µg/mL
SulfamethoxypyridazineS. aureus16 µg/mL
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamidePseudomonas aeruginosa8 µg/mL

This table illustrates the comparative antibacterial efficacy of various benzenesulfonamide derivatives, highlighting the potential of N-(6-methoxy-3-pyridazinyl)- in treating infections.

Anticancer Potential

Recent studies have indicated that compounds structurally similar to Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- may also possess anticancer properties. Research has shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of benzenesulfonamide derivatives on cancer cell lines, the following results were observed:

Compound NameCancer Cell LineIC50 (µM)
Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-MCF-7 (breast cancer)25.4
SulfamethoxypyridazineHep-2 (laryngeal cancer)17.8
4-amino-N-(6-methoxypyridazin-3-yl)benzenesulfonamideA549 (lung cancer)30.5

These findings suggest that Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- could be a promising candidate for further development as an anticancer agent.

The mechanism underlying the biological activity of Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)- involves multiple pathways:

  • Inhibition of Enzymatic Activity : As mentioned earlier, it inhibits dihydropteroate synthase in bacteria.
  • Cell Cycle Disruption : Some studies indicate that it may interfere with the cell cycle in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

Properties

IUPAC Name

N-(6-methoxypyridazin-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O3S/c1-17-11-8-7-10(12-13-11)14-18(15,16)9-5-3-2-4-6-9/h2-8H,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUKYAAZQWKSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479696
Record name Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56158-86-2
Record name Benzenesulfonamide, N-(6-methoxy-3-pyridazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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